molecular formula C19H21BrO3 B3034192 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde CAS No. 1432437-10-9

4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde

Cat. No.: B3034192
CAS No.: 1432437-10-9
M. Wt: 377.3
InChI Key: VTZZUAMTWMYHEC-UHFFFAOYSA-N
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Description

4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde (CAS 1432437-10-9) is a brominated and ether-functionalized benzaldehyde derivative of interest in chemical and pharmaceutical research. With a molecular formula of C 19 H 21 BrO 3 and a molecular weight of 377.3 g/mol , this compound serves as a versatile synthetic intermediate. Its structure, featuring a benzaldehyde core, a bromo substituent, and a phenoxyethoxy chain, makes it a valuable building block for the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and functional materials . Compounds in this class are frequently utilized in life science research as biochemical reagents . Researchers can employ this chemical in developing protease inhibitors, modulators of kinase signaling pathways, and other target-specific molecules. Proper handling procedures are essential; this compound should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

4-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO3/c1-19(2,3)15-5-8-17(9-6-15)22-10-11-23-18-12-16(20)7-4-14(18)13-21/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZZUAMTWMYHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

Scientific Research Applications

4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde is a chemical compound with the molecular formula C19H21BrO3C_{19}H_{21}BrO_3 and a molecular weight of 377.27. It contains a bromine atom, a tert-butyl group, and an ethoxybenzaldehyde moiety, making it a versatile intermediate in organic synthesis. This compound has several applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound serves as an intermediate in synthesizing complex organic molecules and polymers.
  • Biology This compound is investigated for its potential biological activity and interactions with biomolecules. Research indicates that it exhibits biological activities, including antimicrobial properties against bacterial strains such as Staphylococcus aureus and Bacillus anthracis, and anticancer activity in cell lines associated with different cancer types.
  • Medicine It is explored for potential therapeutic properties and as a building block for drug development. The compound's anticancer potential may involve apoptosis induction and interference with cancer cell proliferation pathways.
  • Industry Utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Substitution Reactions The bromine atom can be substituted with nucleophiles like amines or thiols. Common reagents and conditions include nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., triethylamine). The major product is the formation of substituted derivatives with various functional groups.
  • Oxidation Reactions The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. Common reagents and conditions include oxidizing agents (e.g., potassium permanganate, chromium trioxide) and solvents (e.g., water, acetone). The major product is 4-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzoic acid.
  • Reduction Reactions The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Common reagents and conditions include reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and solvents (e.g., ethanol, tetrahydrofuran). The major product is 4-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzyl alcohol.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to identify the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related benzaldehyde derivatives:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde -Br (4), -OCH₂CH₂O-(4-tert-butylphenyl) (2) C₁₉H₂₁BrO₃ Bulky tert-butyl group, ethoxy-phenoxy chain, aldehyde reactivity
4-(Benzyloxy)-2-bromobenzaldehyde -Br (2), -OCH₂C₆H₅ (4) C₁₄H₁₁BrO₂ Benzyloxy group (less bulky), similar bromo-aldehyde motif
4-Bromo-2-(trifluoromethoxy)benzaldehyde -Br (4), -OCF₃ (2) C₈H₄BrF₃O₂ Electron-withdrawing trifluoromethoxy group, altered electronic properties
4-(4-Bromo-5-methyl-thiophen-2-yl)-benzaldehyde -Br (thiophene), -CH₃ (thiophene), aldehyde C₁₂H₉BrOS Thiophene ring introduces π-conjugation and sulfur heteroatom
4-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}benzaldehyde -OCH₂CH₂OCH₂CH₂O-(nitroimidazole) (4) C₁₆H₁₉N₃O₆ Nitroimidazole moiety, extended ethoxy chain for hydrogen bonding

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound increases steric hindrance compared to benzyloxy () or trifluoromethoxy () substituents.
  • Electronic Effects: Electron-withdrawing groups (e.g., -OCF₃ in ) reduce the electron density at the aldehyde, enhancing electrophilicity. The tert-butylphenoxy group (electron-donating) may stabilize the aldehyde via resonance or steric protection .
  • Conformational Flexibility : Ethoxy linkers in the target compound and nitroimidazole derivative () enable varied molecular conformations, impacting crystal packing and intermolecular interactions.

Crystallographic and Conformational Comparisons

  • Target Compound: The ethoxy-phenoxy chain forms a "W" structure with a dihedral angle of 78.31° between aromatic rings, stabilized by weak hydrogen bonds (C–H···O) and π-π interactions .
  • Nitroimidazole Derivative () : Exhibits a columnar crystal structure with hydrogen bonds (N–H···O) along the a-axis, contrasting with the target compound's planar "W" conformation.
  • Dialdehyde Compound () : Features two aldehyde groups connected by ethoxy chains, demonstrating how chain length affects molecular packing.

Biological Activity

4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde is an aromatic aldehyde that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom and a phenoxyethoxy group, which may influence its interaction with biological targets.

  • Molecular Formula : C22H23BrO3
  • Molecular Weight : 413.6 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : The compound has been studied for its ability to inhibit the growth of various bacterial strains. Preliminary findings suggest it may enhance the effectiveness of certain antibiotics by reducing their minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Bacillus anthracis .
  • Anticancer Activity : Investigations into the anticancer potential of this compound have shown promising results, particularly in cell lines associated with different cancer types. The mechanism may involve apoptosis induction and interference with cancer cell proliferation pathways .

The biological activity of this compound is hypothesized to stem from its structural characteristics, which allow it to interact with specific molecular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis, leading to cell death .
  • Anticancer Mechanism : Its ability to induce apoptosis in cancer cells could be linked to the modulation of signaling pathways that control cell survival and proliferation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insight into the potential effects of this compound:

StudyCompoundFindings
BenzaldehydeShowed antibacterial activity against Staphylococcus aureus, reducing MIC when combined with antibiotics.
Related AldehydesIndicated potential anticancer effects through apoptosis induction in various cancer cell lines.
5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehydeUsed as an intermediate in organic synthesis with promising biological applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via Williamson ether synthesis. For example, reacting 4-hydroxybenzaldehyde derivatives with halogenated ethers (e.g., bis(2,2-dichloroethyl)ether) in polar aprotic solvents like DMF under inert gas (N₂) to prevent oxidation . Optimization involves adjusting stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hours). Computational tools like reaction path search algorithms based on quantum chemical calculations can narrow down optimal conditions, reducing trial-and-error efforts .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm aldehyde proton (δ ~10 ppm) and aromatic substituents. IR spectroscopy identifies C=O stretching (~1700 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction reveals molecular geometry. For example, the dihedral angle between aromatic rings (78.31°) and coplanarity of aldehyde/ether groups (r.m.s. deviation: 0.030 Å) . Weak hydrogen bonds (C–H⋯O) and CH-π interactions stabilize the crystal lattice .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Exposure Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
  • First Aid : For eye contact, flush with water for 15 minutes; for skin exposure, wash with soap/water and remove contaminated clothing. Seek medical attention if ingested .

Advanced Research Questions

Q. How can computational chemistry enhance reaction design for derivatives of this aldehyde?

  • Approach : Quantum mechanical calculations (e.g., DFT) predict transition states and thermodynamic favorability of reactions like condensations with polyamines. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize parameters (e.g., solvent choice, catalyst loading) before lab testing . Machine learning models trained on crystallographic datasets can predict steric hindrance effects on macrocycle formation .

Q. How can discrepancies between computational predictions and experimental reactivity data be resolved?

  • Resolution Strategies :

  • Data Validation : Cross-check computational results with experimental kinetics (e.g., UV-Vis monitoring of aldehyde consumption).
  • Parameter Adjustment : Refine force fields in simulations using experimental bond lengths/angles (e.g., C–O–C angles: 109.2–110.3°) .
  • Error Analysis : Use statistical tools to identify outliers in reaction yield datasets, particularly in cases where steric bulk from the tert-butyl group slows nucleophilic attacks .

Q. What role do steric and electronic factors play in this compound’s reactivity during macrocycle synthesis?

  • Mechanistic Insights :

  • Steric Effects : The tert-butyl group creates steric hindrance, reducing reaction rates in [2 + 2] condensations. Positioning the aldehyde group ortho to the ether chain further restricts rotational freedom, favoring pre-organized geometries for macrocycle formation .
  • Electronic Effects : The electron-withdrawing bromo group increases aldehyde electrophilicity, enhancing Schiff base formation with amines. However, the ether oxygen’s lone pairs may stabilize intermediates via resonance .

Q. How do crystallographic data inform synthetic modifications to improve macrocycle yields?

  • Crystallography-Driven Design :

  • Hydrogen Bonding : Weak intermolecular C–H⋯O bonds (2.8–3.1 Å) suggest that modifying substituents to strengthen these interactions could stabilize transition states .
  • Dihedral Angles : The near-perpendicular aryl ring orientation (78.31°) implies that flexible linkers (e.g., longer ethoxy chains) might reduce strain in macrocyclic products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde
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4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde

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